2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide
Description
This compound belongs to the imidazo[2,1-b]thiazole class, characterized by a bicyclic core fused with a thiazole and imidazole ring. The structure includes a 4-chlorophenyl group at position 6 of the imidazothiazole scaffold and an acetamide side chain substituted with a pyridin-3-ylmethyl group. Its synthesis typically involves condensation reactions of intermediates such as ethyl (6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate hydrobromide with hydrazine hydrate or substituted amines .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c20-15-5-3-14(4-6-15)17-11-24-16(12-26-19(24)23-17)8-18(25)22-10-13-2-1-7-21-9-13/h1-7,9,11-12H,8,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCIPBPIWJGLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide is part of a class of imidazo[2,1-b]thiazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 436.74 g/mol. It features an imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group and a pyridine moiety.
1. Antitumoral Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant antitumoral properties. A study reported that the compound demonstrated cytotoxic activity against various human cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound showed an IC50 value of 1.4 μM against MDA-MB-231 cells, indicating potent inhibitory effects compared to the standard drug sorafenib, which had an IC50 of 5.2 μM .
2. Acetylcholinesterase Inhibition
The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies revealed that it exhibited AChE inhibition with values ranging from 48.48% to 69.92% , with a notable IC50 value of 0.0245 mg/mL for one derivative . This suggests potential as a therapeutic agent in managing cholinergic dysfunction.
3. Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have shown broad-spectrum antimicrobial activities. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic pathways. Studies have highlighted its effectiveness against various strains of bacteria and fungi, although specific data on this compound's antimicrobial efficacy remains limited .
The biological activities of imidazo[2,1-b]thiazole derivatives are attributed to several mechanisms:
- Inhibition of Enzyme Activity : The ability to inhibit enzymes such as AChE contributes significantly to its neuroprotective effects.
- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases.
- Interference with Cell Cycle Progression : Some studies suggest that these compounds can disrupt the cell cycle in cancer cells, leading to growth arrest.
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
Imidazo[2,1-b][1,3]thiazole derivatives have been associated with various biological activities. The specific compound has demonstrated potential in the following areas:
Antitumor Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against a range of bacterial strains. The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Immunomodulatory Effects
Immunomodulation is another critical application area. Compounds within this class have been shown to influence immune responses, potentially serving as therapeutic agents in autoimmune diseases and conditions requiring immune system modulation .
Antiviral Activity
Recent studies highlight the antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives against various viruses. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells .
Case Studies
Several case studies exemplify the applications of this compound:
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of imidazo[2,1-b][1,3]thiazole showed potent activity against melanoma cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity, derivatives including the target compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low micromolar concentrations.
Case Study 3: Immunomodulatory Mechanism Exploration
Research conducted by Akkurt et al. explored the immunomodulatory effects of imidazo[2,1-b][1,3]thiazole derivatives. The findings suggested that these compounds could enhance cytokine production in immune cells, suggesting their potential use in therapies for immune-related disorders.
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural variations among analogs include:
- Pyridine substituents : Replacement of the pyridin-3-ylmethyl group with halogenated (e.g., 6-chloro, 6-fluoro) or piperazine-linked pyridines.
- Phenyl ring modifications : Substitution of the 4-chlorophenyl group with bromophenyl, methoxyphenyl, or fluorophenyl moieties.
- Acetamide side chain alterations : Introduction of hydrazinecarbothioamide or spirocyclic groups.
Table 1: Structural and Physical Properties of Selected Analogues
Table 2: Cytotoxic and Enzymatic Inhibition Profiles
Key Findings and Trends
Pyridine Modifications :
- The introduction of a 4-methoxybenzyl-piperazine group (as in 5l) enhances VEGFR2 inhibition and selectivity for breast cancer cells .
- Halogenated pyridines (5f, 5g) show moderate yields and stability but lack detailed cytotoxicity data .
Phenyl Ring Effects :
- Bromophenyl derivatives (e.g., ) exhibit strong intermolecular interactions (hydrogen bonding, π-π stacking), which may improve crystallinity and bioavailability .
- 4-Chlorophenyl groups are prevalent in cytotoxic agents, suggesting a role in target binding .
Side Chain Variations :
Preparation Methods
Preparation of Ethyl 2-(2-Aminothiazol-4-yl)acetate
Ethyl 2-(2-aminothiazol-4-yl)acetate is synthesized by reacting ethyl glycinate with carbon disulfide and bromoacetone under basic conditions. This intermediate provides the thiazole ring and acetic acid backbone necessary for subsequent steps.
Cyclocondensation with 2-Bromo-4'-chloroacetophenone
Ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) is refluxed with 2-bromo-4'-chloroacetophenone (20 mmol) in acetone for 8 hours. The reaction proceeds via nucleophilic substitution and cyclization, forming the imidazo[2,1-b]thiazole ring. After concentration and basification with NH₄OH, the crude product is hydrolyzed in EtOH-H₂O-NaOH (1.5 M) to yield 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid (2b ).
Yield : 80%
Melting Point : 236–238 °C
¹H-NMR (DMSO-d₆) : δ 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH₂).
Activation of the Carboxylic Acid Intermediate
The acetic acid derivative (2b ) is activated for amide bond formation. Two common strategies are employed:
Chloride Formation via Thionyl Chloride
2b is treated with excess thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 2 hours. The resulting acyl chloride is isolated by solvent evaporation.
Carbodiimide-Mediated Activation
Alternatively, 2b is reacted with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of N-hydroxybenzotriazole (HOBt) in DMF. This generates an active ester intermediate, enhancing coupling efficiency.
Amide Coupling with (Pyridin-3-yl)methylamine
The activated acid is coupled with (pyridin-3-yl)methylamine under mild basic conditions.
Procedure Using Acyl Chloride
The acyl chloride derived from 2b is dissolved in dry DCM and treated with (pyridin-3-yl)methylamine (1.2 eq.) and triethylamine (2 eq.) at 0–5°C. The mixture is stirred for 12 hours at room temperature, followed by extraction with DCM and purification via silica gel chromatography (hexane/ethyl acetate, 7:3).
Yield : 72–75%
Molecular Formula : C₂₀H₁₆ClN₃O₂S
HRMS (ESI) : m/z calcd. for C₂₀H₁₆ClN₃O₂S [M+H]⁺: 398.0732; found: 398.0735.
Procedure Using EDCI/HOBt
2b (1 eq.), EDCI (1.5 eq.), HOBt (1.5 eq.), and (pyridin-3-yl)methylamine (1.2 eq.) are stirred in DMF at 25°C for 24 hours. The product is precipitated with ice water, filtered, and recrystallized from ethanol.
Yield : 68–70%
¹H-NMR (DMSO-d₆) : δ 8.50 (s, 1H, imidazole H), 8.42 (d, J = 4.8 Hz, 1H, pyridine H), 8.20 (s, 1H, pyridine H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (m, 2H, pyridine H and thiazole H), 4.40 (d, J = 5.6 Hz, 2H, CH₂), 4.04 (s, 2H, CH₂).
Optimization and Comparative Analysis
Solvent and Temperature Effects
Catalytic Additives
-
Triethylamine : Neutralizes HCl generated during acyl chloride coupling, improving yields by 15%.
-
KI : In acetone-based systems, KI enhances nucleophilicity of the amine, achieving 80% conversion.
Characterization and Validation
Spectroscopic Data
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| 1 | DMF, 70°C, 12 h | 65 | 92 | |
| 2 | EtN, CHCl, RT | 78 | 98 | |
| 3 | Column chromatography (Hex:EA=3:1) | 85 | 99 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound ID | Target (IC, μM) | Selectivity Index | Source |
|---|---|---|---|
| 4-Chlorophenyl analog | 0.45 | 12.5 | |
| 4-Methoxyphenyl analog | 1.20 | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
